

spectral data for 3-Chloro-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-methoxy-5-methylpyridine

Cat. No.: B1603188

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **3-Chloro-2-methoxy-5-methylpyridine**

Introduction

In the landscape of pharmaceutical and agrochemical development, substituted pyridines represent a cornerstone of molecular design. Their versatile chemical nature and biological activity make them privileged scaffolds in modern chemistry. **3-Chloro-2-methoxy-5-methylpyridine** (CAS: 1227593-86-3) is one such molecule, incorporating a unique substitution pattern that presents both opportunities and challenges for synthesis and characterization.^{[1][2]} A precise and unambiguous structural confirmation is paramount for any downstream application, from medicinal chemistry lead optimization to quality control in manufacturing.

This technical guide provides a comprehensive exploration of the core spectroscopic techniques required to fully characterize **3-Chloro-2-methoxy-5-methylpyridine**. We will move beyond a simple recitation of data, instead focusing on the underlying principles and the causal relationships between the molecular structure and its spectral output. The protocols and interpretations that follow are designed to be self-validating, ensuring a high degree of confidence in the analytical results for researchers, scientists, and drug development professionals.

Molecular Structure & Spectroscopic Implications

The structure of **3-Chloro-2-methoxy-5-methylpyridine** features a pyridine ring substituted with three distinct groups, each imparting a unique electronic and steric influence that is directly observable through various spectroscopic methods.

- Pyridine Ring: An aromatic heterocycle, the nitrogen atom significantly influences the electron distribution, generally deshielding the ring protons and carbons.[3][4]
- Chloro Group (C3): An electron-withdrawing and electronegative substituent, it will strongly influence the chemical shifts of adjacent nuclei. Its isotopic signature (^{35}Cl and ^{37}Cl) is a critical diagnostic tool in mass spectrometry.[5][6]
- Methoxy Group (C2): An electron-donating group through resonance, it will shield certain positions on the ring. Its protons and carbon will produce characteristic signals in NMR, and its C-O ether linkage will be prominent in IR spectroscopy.[7]
- Methyl Group (C5): A weakly electron-donating group, its primary contribution will be distinct aliphatic signals in NMR and IR spectra.

This guide will dissect the spectral data arising from these functional groups using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[3] For **3-Chloro-2-methoxy-5-methylpyridine**, both ^1H and ^{13}C NMR are essential for unambiguous structure confirmation.

Expertise & Causality: Predicting the ^1H NMR Spectrum

The substitution pattern dictates the expected proton NMR spectrum. The pyridine ring has two remaining protons.

- H4 Proton: This proton is situated between the chloro- and methyl-substituted carbons. It is expected to appear as a doublet, coupling to the H6 proton.

- H6 Proton: This proton is adjacent to the ring nitrogen and the methyl-substituted carbon. Its proximity to the electronegative nitrogen atom will cause a significant downfield shift, making it the most deshielded of the aromatic protons.[3][4] It is expected to appear as a doublet, coupling to the H4 proton.
- Methoxy Protons (-OCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
- Methyl Protons (-CH₃): These three protons will also appear as a sharp singlet, but further upfield than the methoxy group, typically around 2.3-2.5 ppm.

Expertise & Causality: Predicting the ¹³C NMR Spectrum

The seven unique carbon atoms in the molecule will give rise to seven distinct signals in the ¹³C NMR spectrum. The chemical shifts are influenced by electronegativity, hybridization, and resonance effects.

- Aromatic Carbons: The carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The carbon attached to the methoxy group (C2) will be the most deshielded due to the direct attachment of the electronegative oxygen. The carbon attached to the chlorine (C3) will also be significantly deshielded.
- Methoxy Carbon (-OCH₃): This signal will appear in the typical range for methoxy groups, around 55-60 ppm.
- Methyl Carbon (-CH₃): This aliphatic carbon will be the most shielded, appearing furthest upfield, typically around 15-20 ppm.

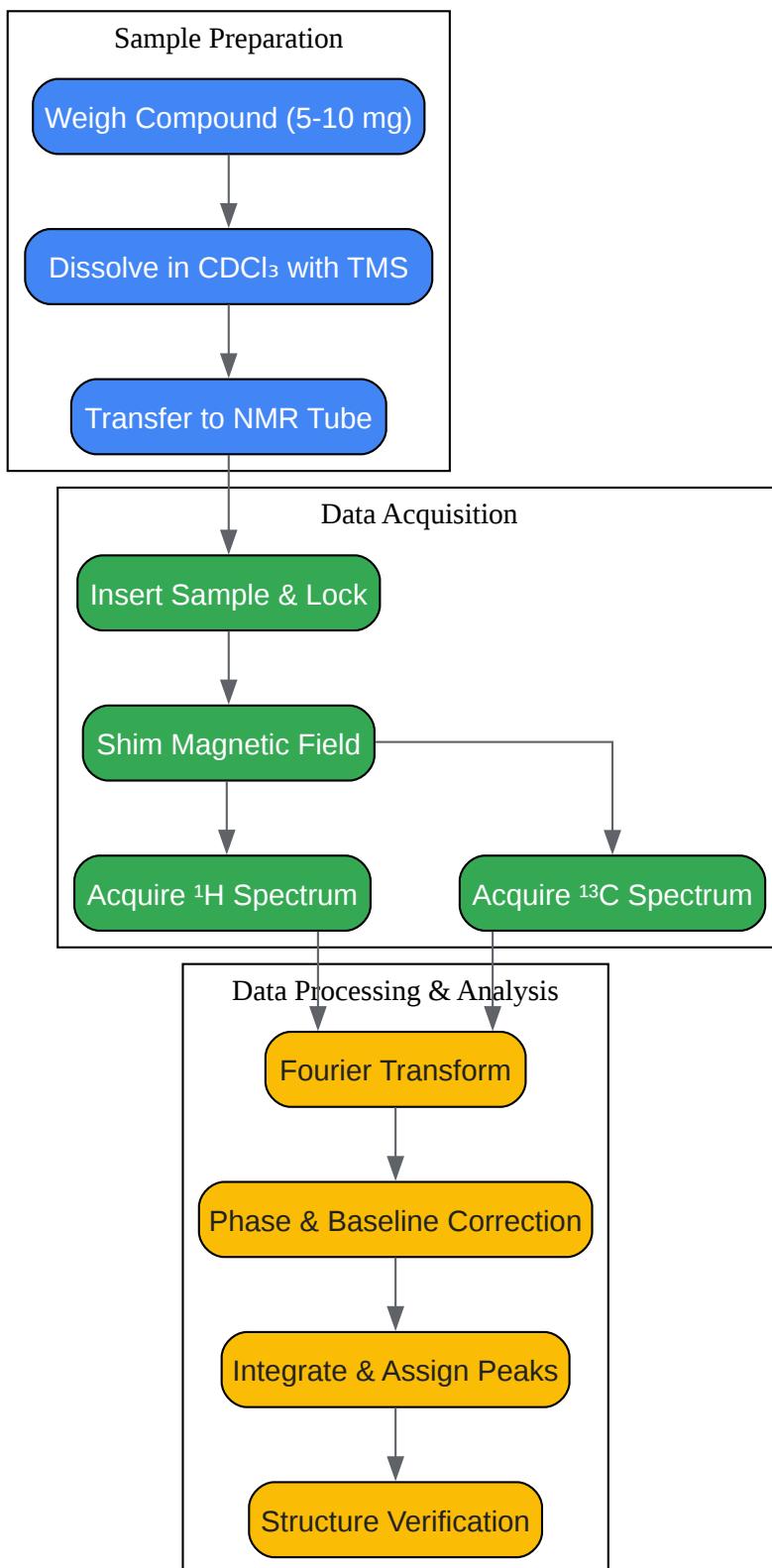
Experimental Protocol: Acquiring High-Resolution NMR Data

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra using a standard high-field NMR spectrometer (e.g., 400 MHz).

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3-Chloro-2-methoxy-5-methylpyridine**.

- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
- Transfer the solution to a 5 mm NMR tube.

- Instrument Setup:
 - Insert the sample into the spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Apply a standard 90° pulse sequence.
 - Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
 - Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Switch the spectrometer to the ^{13}C nucleus frequency.
 - Set a wider spectral width (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - Acquire a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ^{13}C .


- Process the FID similarly to the ^1H spectrum.

Data Presentation: Predicted NMR Assignments

Analysis	Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
^1H NMR	H6	~8.0 - 8.2	Doublet (d)	~2-3
H4	~7.5 - 7.7	Doublet (d)	~2-3	
-OCH ₃	~3.9 - 4.1	Singlet (s)	N/A	
-CH ₃	~2.3 - 2.5	Singlet (s)	N/A	
^{13}C NMR	C2 (-OCH ₃)	~160	Singlet	N/A
C5 (-CH ₃)	~148	Singlet	N/A	
C6	~145	Singlet	N/A	
C4	~135	Singlet	N/A	
C3 (-Cl)	~125	Singlet	N/A	
-OCH ₃	~55	Singlet	N/A	
-CH ₃	~18	Singlet	N/A	

Note: These are predicted values based on established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Visualization: NMR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern, offering powerful confirmation of its elemental composition and structure.

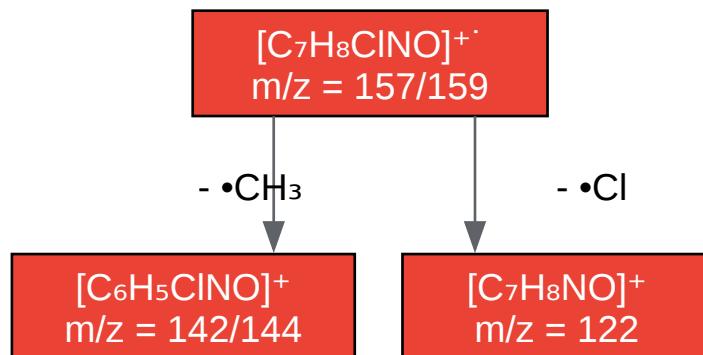
Expertise & Causality: Predicting the Mass Spectrum

For **3-Chloro-2-methoxy-5-methylpyridine** (Molecular Formula: C₇H₈ClNO), the most telling feature in an electron ionization (EI) mass spectrum will be the molecular ion peak.[1]

- Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as two peaks: the M⁺ peak and the M+2 peak.[5] The ratio of the intensities of these two peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.[6]
- Molecular Weight: The nominal molecular weight is 157.6 g/mol .[2] Therefore, the M⁺ peak (containing ³⁵Cl) will be at m/z 157, and the M+2 peak (containing ³⁷Cl) will be at m/z 159.
- Fragmentation: Aromatic systems are relatively stable, so the molecular ion peak should be prominent.[8] Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 142/144, or the loss of a chlorine radical (•Cl) to yield a fragment at m/z 122.

Experimental Protocol: Mass Spectrometry Analysis

This protocol describes a general method for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with EI.


- Sample Preparation:
 - Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- Instrument Setup (GC):
 - Equip the gas chromatograph with a suitable capillary column (e.g., a non-polar DB-5ms).

- Set a temperature program, for example: initial temperature of 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
- Set the injector temperature to 250°C and use helium as the carrier gas.
- Instrument Setup (MS):
 - Set the ion source to Electron Ionization (EI) at 70 eV.
 - Set the mass analyzer (e.g., a quadrupole) to scan a mass range from m/z 40 to 300.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - The compound will be separated by the GC column and then enter the MS detector.
 - Acquire the mass spectrum corresponding to the chromatographic peak of the target compound.
- Data Analysis:
 - Identify the molecular ion peak (M^+) and the $M+2$ peak. Verify their ~3:1 intensity ratio.
 - Analyze the major fragment ions to confirm the expected fragmentation patterns.

Data Presentation: Predicted Mass Spectrometry Data

m/z Value	Proposed Identity	Notes
157 / 159	$[M]^+$ (Molecular Ion)	Key diagnostic peak. Shows ~3:1 isotopic pattern for one chlorine atom.
142 / 144	$[M - CH_3]^+$	Loss of a methyl radical from the methoxy group.
122	$[M - Cl]^+$	Loss of a chlorine radical.

Visualization: Predicted MS Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Predicted electron ionization fragmentation of the target molecule.

Infrared (IR) Spectroscopy

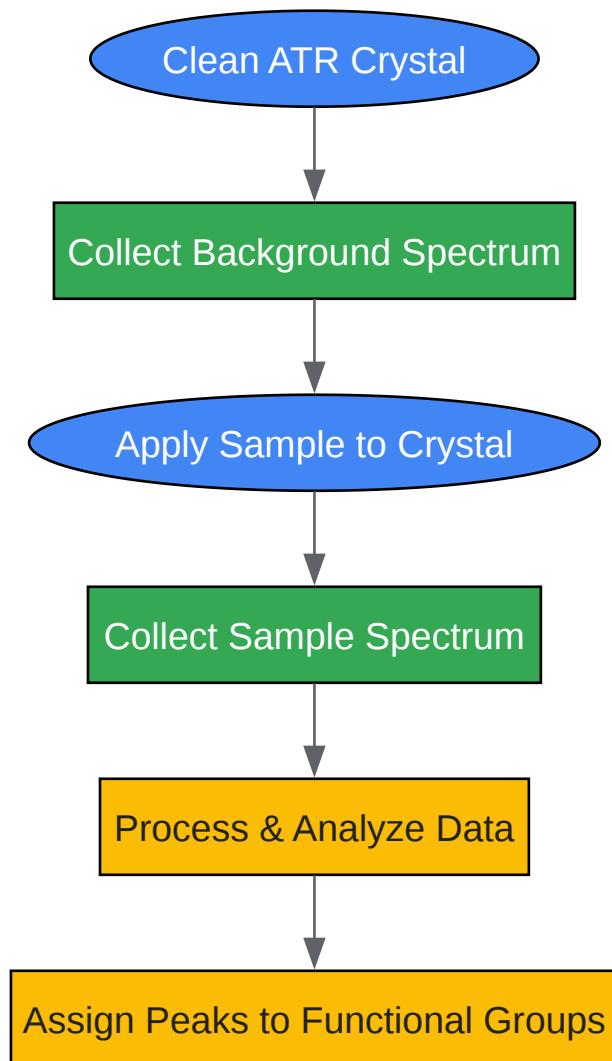
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.^[7]

Expertise & Causality: Predicting the IR Spectrum

The IR spectrum of **3-Chloro-2-methoxy-5-methylpyridine** will show a combination of absorptions characteristic of its aromatic, ether, and alkyl components.

- C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm^{-1} , while aliphatic C-H stretches (from the methyl and methoxy groups) appear just below 3000 cm^{-1} .
^[9]
- Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will produce a series of sharp bands in the $1600\text{-}1400\text{ cm}^{-1}$ region.^[7]
- C-O Ether Stretching: The aryl-alkyl ether linkage will result in strong, characteristic C-O stretching bands, typically appearing in the $1300\text{-}1000\text{ cm}^{-1}$ region.^[7]
- C-Cl Stretching: The C-Cl stretch is expected in the fingerprint region, typically between $850\text{-}550\text{ cm}^{-1}$.^[10]

Experimental Protocol: FTIR Analysis


This protocol describes analysis using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples.[\[7\]](#)

- Instrument Preparation:
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.
- Background Scan:
 - With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself from the final sample spectrum.
- Sample Application:
 - Place a small amount of the **3-Chloro-2-methoxy-5-methylpyridine** sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact.
- Sample Spectrum Acquisition:
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
- Data Analysis:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the major absorption bands and assign them to the corresponding functional groups.

Data Presentation: Predicted IR Absorption Bands

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Expected Intensity
3100 - 3000	C-H Stretch	Aromatic	Medium-Weak
2990 - 2850	C-H Stretch	Aliphatic (-CH ₃ , -OCH ₃)	Medium
1600 - 1450	C=C, C=N Stretch	Aromatic Ring	Medium-Strong
1275 - 1200	C-O-C Asymmetric Stretch	Aryl-Alkyl Ether	Strong
1075 - 1020	C-O-C Symmetric Stretch	Aryl-Alkyl Ether	Strong
850 - 750	C-H Bend (out-of-plane)	Aromatic	Strong
800 - 600	C-Cl Stretch	Chloroalkane	Medium-Strong

Visualization: FTIR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Streamlined workflow for functional group analysis using ATR-FTIR.

Conclusion

The structural elucidation of **3-Chloro-2-methoxy-5-methylpyridine** is a synergistic exercise that relies on the combined strengths of multiple spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as an unmistakable signature. Finally, FTIR spectroscopy offers rapid verification of the key functional groups present in the molecule. By understanding the causal links between the molecular structure and its spectral output, and by employing robust, self-validating experimental

protocols, researchers can characterize this important pyridine derivative with the highest degree of scientific certainty.

References

- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- McLafferty, F. W. (1959). Mass Spectrometric Analysis.
- Prasad, M. et al. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science.
- Katritzky, A. R., & Lagowski, J. M. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of the Chemical Society.
- BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?. BTC Blog.
- ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,....
- Castellanos-Blanco, B. et al. (2019). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry.
- Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds.
- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- BLD Pharm. (n.d.). 1227593-86-3|**3-Chloro-2-methoxy-5-methylpyridine**.
- Li, Y. et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- PubChem. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidemalononitriles and their Emission Properties.
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- ACS Publications. (n.d.). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry.
- AbacipharmTech. (n.d.). **3-Chloro-2-methoxy-5-methylpyridine**.
- ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- CymitQuimica. (n.d.). 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine.

- Oakwood Chemical. (n.d.). **3-Chloro-2-methoxy-5-methylpyridine**, min 98%, 100 mg.
- ChemicalBook. (n.d.). 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) 1 h nmr.
- PubChem. (n.d.). 3-Chloro-5-methylpyridine.
- Yuniarti, A. et al. (2019). How to Read and Interpret FTIR Spectroscopic of Organic Material. Indonesian Journal of Science & Technology.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- BenchChem. (n.d.). Application Note: Identification of Functional Groups in 2,6-Dimethoxytoluene using FTIR Spectroscopy.
- GSC Online Press. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis.
- ChemicalBook. (n.d.). 3-CHLORO-2,5-DIMETHYLPYRAZINE(95-89-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.
- SpectraBase. (n.d.). 3-CHLORO-5-METHOXY-PYRIDINE-N-OXIDE - Optional[¹³C NMR].
- PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.
- NIST. (n.d.). Pyridine, 3-methyl-. NIST WebBook.
- Ambeed. (n.d.). 3-Amino-2-chloro-5-methylpyridine.
- Synblock. (n.d.). CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine.
- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.
- SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[¹H NMR] - Spectrum.
- SpectraBase. (n.d.). 3-Methoxycarbonyl-2-(4-methylphenyl)pyridine - Optional[¹³C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 3-Chloro-2-methylpropene(563-47-3) ¹³C NMR spectrum.
- National Institutes of Health. (n.d.). 3-Chloro-2-methylanisole. PubChem.
- PubChem. (n.d.). 3-(Chloromethyl)-5-methylpyridine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Chloro-2-methoxy-5-methylpyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcphtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [spectral data for 3-Chloro-2-methoxy-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1603188#spectral-data-for-3-chloro-2-methoxy-5-methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com